3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone
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Overview
Description
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNO2 and a molecular weight of 333.78 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and morpholinomethyl groups. It is used in various scientific research fields, including pharmaceuticals, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Attachment of Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzophenone derivative with morpholine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-4’-aminomethyl benzophenone: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.
3-Chloro-5-fluoro-4’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.
3-Chloro-5-fluoro-4’-methoxymethyl benzophenone: Similar structure but with a methoxymethyl group instead of a morpholinomethyl group.
Uniqueness
3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it valuable for various research applications.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALCUDCYPOPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642651 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-50-8 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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